![molecular formula C17H11NO4 B5832303 ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a chemical compound that has attracted significant scientific interest in recent years. This compound belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest. In inflammation, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In antimicrobial activity, this compound disrupts the cell wall or membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown various biochemical and physiological effects in scientific research. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In inflammation, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate suppresses the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In antimicrobial activity, this compound disrupts the cell wall or membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in lab experiments is its diverse biological activities, which make it a potential candidate for various scientific research applications. Additionally, the synthesis method has been optimized to achieve high yields and purity of the final product. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and evaluation in lab experiments.
Orientations Futures
There are several future directions for the scientific research of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate. One of the potential directions is the development of novel cancer therapies using this compound. Additionally, further research is needed to explore the mechanism of action of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in inflammation and antimicrobial activity. Moreover, the potential toxicity of this compound needs to be evaluated in animal studies to determine its safety for human use.
Méthodes De Synthèse
The synthesis of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by treatment with ethyl chloroformate. The resulting product is then purified by column chromatography. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown promising results in various scientific research applications. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has exhibited antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
ethyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c1-2-21-17(20)12-8-7-11-13-14(12)18-22-16(13)10-6-4-3-5-9(10)15(11)19/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOJPRFDPAHDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

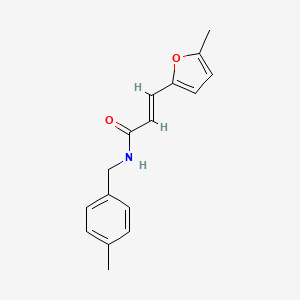
![1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5832234.png)
![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
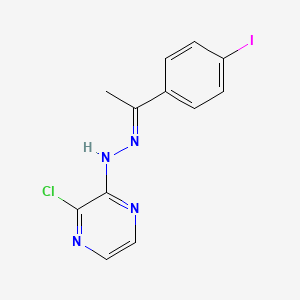
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)
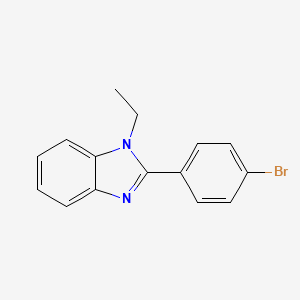
![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)
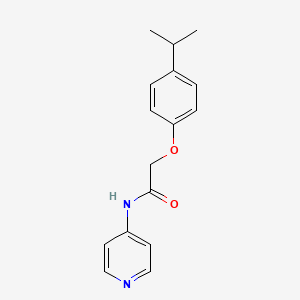
![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
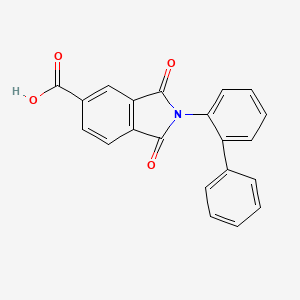
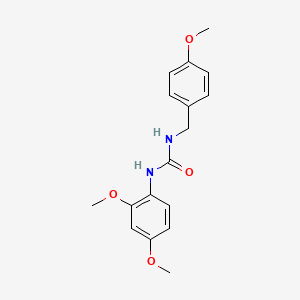
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)